Antimicrobial activity: Several abstracts describe the synthesis and antimicrobial evaluation of novel pyrazoloquinoline and related heterocyclic compounds. [, , , ] This highlights the potential of this class of compounds for developing new antimicrobial agents.
Anticancer activity: One study investigated the antitumor activity of an S1P2 antagonist derived from the pyrazolopyridine scaffold in neuroblastoma. [] The study identified a more potent and stable derivative (AB1) that exhibited improved antitumor activity compared to the parent compound (JTE-013).
TLR7/8 antagonism: Another study described the development of a potent and selective TLR7/8 antagonist (MHV370) containing a pyrazolopyridine core. [] This compound showed promising in vivo activity and is currently in Phase 2 clinical trials for treating systemic autoimmune diseases.
CAS No.: 166734-83-4
CAS No.: 27344-41-8
CAS No.: 12191-06-9
CAS No.: 102130-93-8
CAS No.: 3545-78-6
CAS No.: 14681-59-5